Magnesium l-aspartate dihydrate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;(2S)-2-aminobutanedioic acid;dihydrate typically involves the reaction of magnesium salts with L-aspartic acid in an aqueous solution. One common method is to dissolve magnesium oxide or magnesium hydroxide in water, followed by the addition of L-aspartic acid. The reaction mixture is then heated to promote the formation of the desired compound. The resulting solution is allowed to cool, leading to the crystallization of magnesium;(2S)-2-aminobutanedioic acid;dihydrate.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity. The final product is typically obtained through filtration, drying, and recrystallization processes.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium l-aspartate dihydrate can undergo various chemical reactions, including:

Oxidation: The amino group in the L-aspartic acid moiety can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of carboxyl groups can produce alcohols.

Aplicaciones Científicas De Investigación

Clinical Applications

Magnesium Deficiency Treatment

Magnesium L-aspartate dihydrate is commonly prescribed for the treatment and prevention of magnesium deficiency. It is particularly effective because it provides magnesium in a form that is easily absorbed by the body. Clinical guidelines recommend its use for adults and children aged two years and older, with dosages tailored to individual needs based on serum magnesium levels . Regular monitoring is advised, especially in populations with renal impairment or other underlying health conditions.

Role in Muscle Function and Recovery

Magnesium plays a crucial role in muscle function, nerve transmission, and energy production. Supplementation with this compound has been shown to help alleviate muscle cramps and improve recovery times after exercise. This application is particularly relevant for athletes and individuals engaged in intense physical activity .

Nutritional Supplementation

Bioavailability Advantages

Research indicates that magnesium L-aspartate has superior bioavailability compared to other forms of magnesium supplements, such as magnesium oxide or citrate. This means that it can be absorbed more efficiently by the gastrointestinal tract, leading to better therapeutic outcomes for individuals requiring magnesium supplementation .

Dietary Recommendations

The recommended dietary allowance (RDA) for magnesium varies by age and gender, with adults generally requiring between 310-420 mg per day . this compound can be an effective means of meeting these requirements, especially for individuals at risk of deficiency due to dietary restrictions or medical conditions.

Pharmaceutical Formulations

Use in Drug Development

This compound is utilized in pharmaceutical formulations not only as a supplement but also as an excipient in drug manufacturing. Its properties can enhance the stability and solubility of certain medications, making it a valuable component in the development of oral dosage forms .

Chiral Purity Analysis

Recent studies have focused on the enantiomeric purity of this compound, which is crucial for ensuring the efficacy and safety of pharmaceutical products containing this compound. Techniques such as chiral capillary zone electrophoresis have been developed to assess the purity levels of this compound, ensuring compliance with pharmacopoeial standards .

Mecanismo De Acción

The mechanism of action of magnesium;(2S)-2-aminobutanedioic acid;dihydrate involves its dissociation into magnesium ions and L-aspartic acid in aqueous solutions. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and muscle function. L-aspartic acid is involved in the synthesis of proteins and neurotransmitters. The compound’s effects are mediated through these molecular targets and pathways.

Comparación Con Compuestos Similares

Magnesium l-aspartate dihydrate can be compared with other magnesium salts and amino acid complexes:

Magnesium sulfate: Commonly used as a magnesium supplement and in medical treatments.

Magnesium citrate: Known for its use as a laxative and magnesium supplement.

Magnesium glycinate: Often used for its high bioavailability and gentle effect on the stomach.

Each of these compounds has unique properties and applications, with magnesium;(2S)-2-aminobutanedioic acid;dihydrate being particularly notable for its combination of magnesium and L-aspartic acid, which may offer synergistic benefits in certain applications.

Actividad Biológica

Magnesium L-aspartate dihydrate, commonly referred to as Magnaspartate®, is a compound formed from magnesium and L-aspartic acid. This compound has garnered attention for its potential biological activities, particularly in the context of magnesium deficiency and its physiological roles in various bodily functions. This article reviews the biological activity of this compound, highlighting its absorption, efficacy, and clinical applications based on diverse research findings.

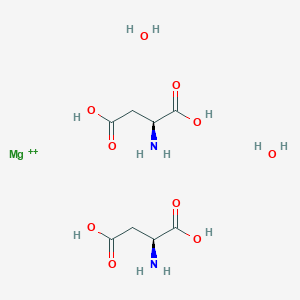

Molecular Formula : CHMgNO

Molecular Weight : 288.49 g/mol

CAS Number : 18962-61-3

IUPAC Name : Magnesium; (2S)-2-aminobutanedioate; dihydrate

Magnesium L-aspartate is characterized by its high water solubility, which enhances its bioavailability compared to other magnesium salts such as magnesium oxide and magnesium glycerophosphate . Its structure allows for effective absorption in the gastrointestinal tract, making it a preferred choice for supplementation.

Bioavailability and Absorption

The bioavailability of magnesium from different salts varies significantly, with organic salts like magnesium L-aspartate showing superior absorption rates. Studies indicate that magnesium aspartate dihydrate has a higher solubility and absorption profile than less soluble forms . This is particularly beneficial for individuals with gastrointestinal issues or those requiring rapid replenishment of magnesium levels.

Comparative Bioavailability Data

| Magnesium Salt | Bioavailability (%) | Solubility (g/L) |

|---|---|---|

| Magnesium L-aspartate | High | > 1000 |

| Magnesium glycerophosphate | Moderate | ~ 200 |

| Magnesium oxide | Low | < 10 |

Clinical Efficacy

This compound is primarily indicated for the treatment and prevention of magnesium deficiency. Clinical studies have demonstrated its efficacy in various populations, including children, adults, and those with specific health conditions such as diabetes and alcohol dependence.

Key Findings from Clinical Studies

- General Efficacy in Deficiency : A literature review indicated that oral magnesium supplementation effectively raises serum magnesium levels across different demographics .

- Alcohol Withdrawal : In a study involving alcohol-dependent patients, supplementation with 729 mg of magnesium L-aspartate significantly improved sleep quality and reduced sleep onset latency from an average of 40.6 minutes to 21.7 minutes (P=0.03) .

- Diabetes Management : Research suggests that magnesium supplementation may improve insulin sensitivity and metabolic control in type 2 diabetes patients .

- Muscle Function and Recovery : Magnesium plays a crucial role in muscle contraction and relaxation. Supplementation has been shown to alleviate muscle cramps and enhance overall muscle performance .

Magnesium ions function as NMDA receptor antagonists in the central nervous system, which helps modulate excitatory neurotransmission. This action may contribute to improved cognitive function and reduced anxiety levels . Additionally, magnesium's interaction with aspartic acid may enhance cellular energy production by supporting ATP synthesis.

Safety and Side Effects

While generally well-tolerated, some individuals may experience mild gastrointestinal side effects such as diarrhea. Contraindications include severe renal impairment and hypersensitivity to the active components . Regular monitoring of serum magnesium levels is recommended during prolonged supplementation.

Propiedades

IUPAC Name |

magnesium;(2S)-2-aminobutanedioic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/t2*2-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAXHZXYTCHQPJ-PXYKVGKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18MgN2O10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on the evaluation of enantiomeric purity of Magnesium-L-aspartate dihydrate. [] This suggests that the study likely investigated the presence and quantity of both the desired L-aspartate enantiomer and the undesired D-aspartate enantiomer in samples of the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.